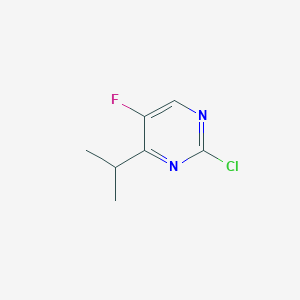

2-Chloro-5-fluoro-4-isopropyl-pyrimidine

Description

Properties

IUPAC Name |

2-chloro-5-fluoro-4-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClFN2/c1-4(2)6-5(9)3-10-7(8)11-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERSDRQKVAOYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties & Synthetic Utility of 2-Chloro-5-fluoro-4-isopropylpyrimidine

The following technical guide details the physicochemical properties, synthetic pathways, and research applications of 2-Chloro-5-fluoro-4-isopropylpyrimidine (CAS 1463484-25-4). This document is structured for researchers in medicinal chemistry and process development.

Executive Summary: The Pharmacophore Scaffold

2-Chloro-5-fluoro-4-isopropylpyrimidine is a trisubstituted heterocyclic building block characterized by a "Push-Pull-Steric" motif. It serves as a critical intermediate in the synthesis of next-generation kinase inhibitors and G-protein coupled receptor (GPCR) antagonists (specifically LPA antagonists).

Its structural value lies in its three distinct functional handles:

-

C2-Chloro (Electrophile): A highly reactive "warhead" for nucleophilic aromatic substitution (

), allowing facile coupling to amines or anilines. -

C5-Fluoro (Electronic Modulator): Increases the electrophilicity of the C2 position, lowers the basicity of the ring nitrogens, and blocks metabolic oxidation at the C5 position.

-

C4-Isopropyl (Lipophilic Anchor): Provides steric bulk to induce conformational lock in drug-target complexes and enhances hydrophobic interaction within ATP-binding pockets.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted descriptors essential for ADME (Absorption, Distribution, Metabolism, Excretion) modeling.

Table 1: Key Physicochemical Identifiers

| Property | Value / Descriptor | Source/Note |

| CAS Number | 1463484-25-4 | Validated Registry |

| IUPAC Name | 2-Chloro-5-fluoro-4-(propan-2-yl)pyrimidine | Systematic |

| Molecular Formula | - | |

| Molecular Weight | 174.60 g/mol | - |

| Physical State | Colorless to pale yellow liquid | Ambient conditions |

| Boiling Point | 205°C ± 35°C (Predicted) | @ 760 Torr |

| Density | 1.23 ± 0.1 g/cm³ | Predicted |

| LogP (Octanol/Water) | 2.45 ± 0.3 | Moderate Lipophilicity |

| pKa (Conj.[1][2][3][4] Acid) | ~0.5 - 1.0 | Very weak base (due to F) |

| H-Bond Acceptors | 2 (N1, N3) | - |

| H-Bond Donors | 0 | - |

| Polar Surface Area | 25.78 Ų | High membrane permeability |

Analyst Note: The combination of a LogP ~2.5 and low PSA (<30 Ų) suggests this molecule has excellent passive membrane permeability, making it an ideal scaffold for CNS-penetrant drugs.

Synthetic Methodologies

Two primary routes exist for synthesizing this scaffold.[4] The choice depends on the starting material availability and scale.

Route A: Regioselective Nucleophilic Substitution (Industrial)

This route utilizes 2,4-dichloro-5-fluoropyrimidine as the starting material.[2][5][6] The C4 position is significantly more electrophilic than C2, allowing for selective mono-substitution using isopropylmagnesium chloride (Grignard).

-

Reagents: 2,4-Dichloro-5-fluoropyrimidine,

, THF/Toluene. -

Conditions: -10°C to 0°C, inert atmosphere (

).[4] -

Mechanism: Addition-Elimination (

). -

Selectivity: >90% C4 substitution due to steric accessibility and electronic activation.

Route B: Minisci Radical Alkylation (Laboratory/Discovery)

As referenced in patent literature (e.g., for LPA antagonists), this route introduces the isopropyl group directly onto 2-chloro-5-fluoropyrimidine via a radical mechanism using isobutyric acid.

-

Reagents: 2-Chloro-5-fluoropyrimidine, Isobutyric acid,

(catalyst), -

Conditions: Aqueous/Organic biphasic system, 40-60°C.

-

Mechanism: Oxidative decarboxylation of isobutyric acid generates an isopropyl radical, which attacks the protonated pyrimidine at the electron-deficient C4 position.

Visualization: Synthetic Pathways

Figure 1: Comparison of Nucleophilic (Route A) and Radical (Route B) synthetic strategies.

Reactivity & Experimental Protocols

The utility of 2-Chloro-5-fluoro-4-isopropylpyrimidine is defined by its reactivity at the C2-Chlorine position.

Protocol: General Coupling with Amines

This protocol describes the coupling of the scaffold with a primary amine (e.g., an aniline or piperazine) to generate a drug-like core.

Materials:

-

Scaffold: 1.0 eq (2-Chloro-5-fluoro-4-isopropylpyrimidine)

-

Nucleophile: 1.1 eq (Target Amine)

-

Base: 2.5 eq

or DIPEA (Hunig's Base) -

Solvent: 1,4-Dioxane or DMSO (anhydrous)

Step-by-Step Workflow:

-

Dissolution: Charge a reaction vial with the Scaffold (1.0 eq) and solvent (0.2 M concentration).

-

Activation: Add the Base. If using

, ensure fine powder form for solubility. -

Addition: Add the Nucleophile (Amine).

-

Thermal Cycle:

-

Standard Amines: Heat to 80°C for 4–6 hours.

-

Sterically Hindered Amines: Microwave irradiation at 120°C for 30–60 mins may be required.

-

Catalysis: If conversion is low (<20%), add 5 mol%

and Xantphos (Buchwald-Hartwig conditions).

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

.[4] -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Reactivity Logic Map

The following diagram illustrates how the electronic properties of the ring substituents dictate the reaction outcome.

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.

Applications in Drug Discovery

This specific scaffold is a high-value intermediate for:

-

LPA Antagonists: Patent literature (e.g., AU2018392324A1) identifies this molecule as "Intermediate 15," used to synthesize antagonists for Lysophosphatidic Acid (LPA) receptors. These are critical targets for treating pulmonary fibrosis and neuropathic pain. The 4-isopropyl group is essential for fitting into the hydrophobic pocket of the LPA receptor.

-

Kinase Inhibitors: The 2-amino-5-fluoro-4-isopropylpyrimidine motif mimics the adenine ring of ATP. The isopropyl group often targets the "gatekeeper" region or hydrophobic back-cleft of kinases (e.g., CDK, JAK, or ALK kinases), improving selectivity over other kinases.

-

Agrochemical Fungicides: Fluorinated pyrimidines are foundational in SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The isopropyl group provides the necessary lipophilicity for cuticular penetration in plants.

References

-

PubChem. (2025). Compound Summary: 2-Chloro-5-fluoropyrimidine (Analog Reference).[3] National Library of Medicine. [Link]

- Google Patents. (2018). Patent AU2018392324A1: Cyclohexyl acid triazole azines as LPA antagonists.

-

Sigma-Aldrich. (2015). Metal-free site-selective C-N bond-forming reaction of polyhalogenated pyridines and pyrimidines. Royal Society of Chemistry Advances. [Link]

Sources

- 1. 137234-85-6|2,4-Dichloro-6-ethyl-5-fluoropyrimidine|BLD Pharm [bldpharm.com]

- 2. April 2016 – All About Drugs [allfordrugs.com]

- 3. AU2018392324A1 - Cyclohexyl acid triazole azines as LPA antagonists - Google Patents [patents.google.com]

- 4. CN109761959B - A kind of synthetic method of Abemaciclib mesylate - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2-Chloro-5-fluoro-4-isopropyl-pyrimidine chemical structure and molecular weight

This technical guide provides an in-depth analysis of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and Lysophosphatidic Acid (LPA) antagonists.

Structural Dynamics, Synthesis, and Medicinal Utility[1]

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]

2-Chloro-5-fluoro-4-isopropyl-pyrimidine is a tri-substituted pyrimidine derivative characterized by a unique combination of steric bulk (isopropyl), metabolic stability (fluorine), and synthetic versatility (chlorine). It serves as a critical "scaffold" intermediate, allowing medicinal chemists to install complex functionality at the C2 position while leveraging the C4-isopropyl group for hydrophobic binding interactions.

Core Data Table[1][2][3]

| Parameter | Specification |

| IUPAC Name | 2-Chloro-5-fluoro-4-(propan-2-yl)pyrimidine |

| CAS Registry Number | 1463484-25-4 |

| Molecular Formula | |

| Molecular Weight | 174.60 g/mol |

| Exact Mass | 174.0360 |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |

| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |

Structural Analysis & Electronic Properties

The molecule's reactivity is governed by the interplay between the electron-deficient pyrimidine ring and its three substituents.

-

The Pyrimidine Core: A

-deficient aromatic system, highly susceptible to Nucleophilic Aromatic Substitution ( -

C2-Chlorine (Leaving Group): The chlorine atom at position 2 is activated for displacement by amines, alkoxides, or thiols. However, it is generally less reactive than a C4-chlorine would be, requiring catalysis or elevated temperatures if the C4 position is already substituted (as it is here).

-

C5-Fluorine (Electronic Modulator): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the LUMO energy of the ring and increasing the electrophilicity at C2. Biologically, it blocks metabolic oxidation at the C5 position.

-

C4-Isopropyl (Steric Anchor): This bulky alkyl group provides hydrophobic interaction potential within enzyme binding pockets (e.g., ATP-binding sites of kinases). Sterically, it shields the C4/C5 region, directing nucleophilic attack exclusively to the C2 position.

Figure 1: Functional decomposition of the 2-Chloro-5-fluoro-4-isopropyl-pyrimidine scaffold.

Synthetic Pathways[1][9][10]

There are two primary routes to synthesize this compound.[4][3] The Minisci Radical Alkylation is often preferred for late-stage functionalization, while the De Novo Cyclization is scalable for industrial production.

Method A: Minisci Radical Alkylation (Direct Functionalization)

This method installs the isopropyl group directly onto the commercially available 2-chloro-5-fluoropyrimidine using a radical mechanism.

-

Precursor: 2-Chloro-5-fluoropyrimidine (CAS 62802-42-0).

-

Reagents: Isobutyric acid, Silver Nitrate (

), Ammonium Persulfate ( -

Mechanism: Oxidative decarboxylation of isobutyric acid generates an isopropyl radical, which attacks the protonated pyrimidine at the electron-deficient C4 position.

Method B: Regioselective Nucleophilic Substitution (

)

This method utilizes the differential reactivity of the dichloro-precursor.

-

Reagents: Isopropylmagnesium Chloride (

) or Isopropylzinc Bromide. -

Conditions: THF, -78°C to 0°C.

-

Selectivity: The C4-chlorine is significantly more electrophilic than the C2-chlorine. By controlling the temperature and stoichiometry (1.0 eq), the isopropyl group selectively displaces the C4-Cl, leaving the C2-Cl intact for future reactions.

Figure 2: Comparative synthetic pathways showing Radical Alkylation vs. Nucleophilic Displacement.

Applications in Drug Discovery

This molecule is a high-value intermediate for synthesizing Kinase Inhibitors and GPCR Antagonists .

1. LPA Antagonists (Autotaxin Pathway)

As detailed in patent literature (e.g., AU2018392324A1), this specific pyrimidine is used to synthesize antagonists for Lysophosphatidic Acid (LPA) receptors.

-

Role: The 2-chloro group is displaced by an amine-containing core (e.g., a piperazine or aminopyridine) to link the pyrimidine to the rest of the pharmacophore.

-

Function: The 4-isopropyl group occupies a hydrophobic pocket in the receptor, enhancing binding affinity (

).

2. General Kinase Inhibitor Scaffold

The 2-aminopyrimidine motif is "privileged" in kinase drug discovery (e.g., CDK4/6, JAK, ALK inhibitors).

-

Workflow:

-

Step 1: React 2-Chloro-5-fluoro-4-isopropyl-pyrimidine with an aniline or heteroaryl-amine (Buchwald-Hartwig or acid-catalyzed

). -

Step 2: The resulting molecule mimics the adenine ring of ATP, blocking the kinase active site.

-

Experimental Protocol: Synthesis via Minisci Reaction

Objective: Preparation of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine from 2-chloro-5-fluoropyrimidine.

-

Setup: To a solution of 2-chloro-5-fluoropyrimidine (1.0 eq) in a biphasic mixture of DCM and Water (1:1), add Isobutyric acid (2.0 eq) and TFA (1.0 eq).

-

Catalyst Addition: Add

(0.2 eq). -

Initiation: Heat the mixture to 40°C. Add a solution of

(2.5 eq) in water dropwise over 30 minutes. Vigorous stirring is essential. -

Monitoring: Monitor by LC-MS for the consumption of starting material (M+H 133) and formation of product (M+H 175).

-

Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with sat.

(to remove acid) and brine. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a non-polar oil or solid.

References

-

Patent AU2018392324A1 . Cyclohexyl acid triazole azines as LPA antagonists. (2018). Identifies the synthesis and use of Intermediate 15 (2-Chloro-5-fluoro-4-isopropylpyrimidine).

- Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. Med. Chem. Commun., 2, 1135-1161.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.

-

ChemicalBook . 2-chloro-5-fluoro-4-isopropyl-pyrimidine Product Page. CAS 1463484-25-4. Link

Sources

- 1. CAS-1465-25-4, n-1-Naphthylethylene Diamine Dihydrochloride AR/ACS Manufacturers, Suppliers & Exporters in India | 593425 [cdhfinechemical.com]

- 2. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

In-depth Technical Guide to the Safety Data Sheet for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine

To the Valued Researchers, Scientists, and Drug Development Professionals,

A comprehensive search for a specific Safety Data Sheet (SDS) for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (CAS Number: 1463484-25-4) has been conducted. At present, a publicly available, authoritative SDS for this specific compound could not be located. While some chemical suppliers list the product, they do not provide a downloadable SDS.

It is a fundamental principle of chemical safety and scientific integrity that safety protocols and technical guidance be based on the specific data for the exact compound in use. The addition of an isopropyl group to the pyrimidine ring, which differentiates the requested compound from the more common intermediate 2-Chloro-5-fluoropyrimidine (CAS Number: 62802-42-0) , can significantly alter its physicochemical properties, reactivity, and toxicological profile. Therefore, extrapolating safety data from one compound to another would be scientifically unsound and could pose a significant safety risk.

This guide will proceed by providing a detailed analysis of the available safety data for the closely related and frequently cited precursor, 2-Chloro-5-fluoropyrimidine . This information is presented to illustrate the type of in-depth analysis required and to provide a safety framework for handling similar heterocyclic compounds, while strongly emphasizing that this is not a direct substitute for the SDS of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine.

It is imperative to obtain the specific Safety Data Sheet from your chemical supplier for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine before any handling or use of the compound.

Part 1: Analysis of 2-Chloro-5-fluoropyrimidine (CAS 62802-42-0) - A Case Study

This section will serve as a template for the kind of detailed evaluation you should perform once the correct SDS for your target compound is obtained.

Hazard Identification and GHS Classification: A Multifaceted Threat

2-Chloro-5-fluoropyrimidine is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary dangers associated with this compound are its acute toxicity and corrosivity.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed. [1][2] This indicates a significant risk of adverse health effects if the compound is ingested.

-

H314: Causes severe skin burns and eye damage. [1][2] This is a critical hazard, denoting that the chemical can cause irreversible damage to skin and eyes upon contact.

-

H227: Combustible liquid. [2] While not highly flammable, it can ignite with a source of ignition.

These classifications necessitate stringent handling protocols and the use of appropriate personal protective equipment (PPE).

Table 1: GHS Classification Summary for 2-Chloro-5-fluoropyrimidine

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Flammable liquids | Category 4 | H227: Combustible liquid |

Source: Aggregated data from multiple supplier SDS.[1][2]

Caption: GHS Hazards and Corresponding PPE for 2-Chloro-5-fluoropyrimidine.

Physicochemical Properties: Understanding the Compound's Behavior

The physical and chemical properties of a substance are critical for determining appropriate storage and handling conditions.

Table 2: Physicochemical Data for 2-Chloro-5-fluoropyrimidine

| Property | Value | Source |

| Molecular Formula | C₄H₂ClFN₂ | [3] |

| Molecular Weight | 132.52 g/mol | |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 149.0-162.0 °C | |

| Density | 1.439 g/mL at 20 °C | |

| Flash Point | 65 °C (149 °F) - closed cup | |

| Storage Temperature | 2-8°C, under inert gas |

The liquid state and combustible nature of this compound require storage away from ignition sources and in a well-ventilated area.

Handling and Storage: A Proactive Approach to Safety

Given its hazardous nature, handling 2-Chloro-5-fluoropyrimidine requires a controlled environment and adherence to strict protocols.

Experimental Protocol: Safe Handling and Dispensing

-

Preparation:

-

Ensure a chemical fume hood is operational and the work area is clear of incompatible materials (e.g., strong oxidizing agents, strong bases).

-

Don appropriate PPE: chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.

-

Have spill containment materials (e.g., absorbent pads, neutralizer for acids/bases) readily available.

-

-

Dispensing:

-

Work exclusively within the chemical fume hood.

-

Ground equipment to prevent static discharge, which could be an ignition source.

-

Use a calibrated glass syringe or a positive displacement pipette for accurate and safe liquid transfer. Avoid pouring directly from the bottle to minimize splashing.

-

Keep the container tightly sealed when not in use.

-

-

Post-Handling:

-

Wipe down the work area with an appropriate solvent and then decontaminate with a suitable cleaning agent.

-

Dispose of all contaminated materials (e.g., pipette tips, wipes) as hazardous waste in a designated, sealed container.

-

Wash hands thoroughly after removing gloves.

-

Storage Protocol:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The compound is air and moisture sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Store away from incompatible materials, particularly strong oxidizing agents and strong bases.

-

The storage area should be a designated corrosives area.

Caption: Recommended storage conditions for 2-Chloro-5-fluoropyrimidine.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response Protocol:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could spread vapors.

-

Contain: Use a spill kit with absorbent materials (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

-

Neutralize (if applicable): While not always necessary for this compound, have appropriate neutralizers on hand for corrosive materials.

-

Collect: Carefully collect the absorbed material into a designated hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Part 2: The Path Forward for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine

The detailed analysis of 2-Chloro-5-fluoropyrimidine underscores the critical need for a substance-specific SDS. The presence of the isopropyl group in your target compound will influence properties such as:

-

Volatility and Flash Point: The increased molecular weight may lead to a higher boiling point and flash point, but this is not guaranteed.

-

Toxicity: The isopropyl group could alter the compound's metabolic pathway and toxicological profile.

-

Reactivity: The steric hindrance from the isopropyl group might affect its reactivity in synthetic procedures.

Actionable Steps for Researchers:

-

Contact Your Supplier: The most reliable and legally required source for the SDS is the manufacturer or supplier of the chemical. Request the Safety Data Sheet for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine, CAS 1463484-25-4 .

-

Perform a Risk Assessment: Once the correct SDS is obtained, conduct a thorough risk assessment for your specific experimental protocol. This should consider the quantities being used, the potential for exposure, and the specific laboratory environment.

-

Update Your Chemical Inventory and Lab Procedures: Ensure that the specific hazards and handling requirements for this compound are documented in your laboratory's chemical inventory and standard operating procedures.

The commitment to safety and scientific rigor is paramount in our field. While we have provided a comprehensive framework for interpreting an SDS for a related compound, we reiterate that this information must not be used as a substitute for the specific SDS for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine .

References

-

PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- Thermo Fisher Scientific. (2025, December 20). Safety Data Sheet: 2,4-Dichloro-5-fluoropyrimidine.

- BASF. (2026, February 11). Safety data sheet according to the United Nations' Globally Harmonized System (UN GHS).

- Fisher Scientific. (2025, December 22).

- Ossila. (2023, June 26).

- MedChemExpress. (2025, March 7). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyrimidine.

- Thermo Fisher Scientific. (2011, June 24). SAFETY DATA SHEET: 2,4-Dichloro-5-fluoropyrimidine.

- AWS. (2015, January 3).

- Michigan Department of Environmental Quality. (2017, January 25).

- Jubilant Ingrevia. (n.d.).

Sources

stability profile of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine under standard conditions

Topic: Stability Profile of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

2-Chloro-5-fluoro-4-isopropyl-pyrimidine (CAS: 1463484-25-4) is a critical heterocyclic building block, primarily utilized in the synthesis of CDK4/6 inhibitors such as Abemaciclib . Its utility stems from the orthogonal reactivity of its substituents: a labile chlorine at C2 for nucleophilic substitution, a metabolic-blocking fluorine at C5, and a lipophilic isopropyl group at C4.

Under standard laboratory conditions (25°C, 60% RH), the compound exhibits moderate hydrolytic instability . The electron-deficient pyrimidine core, activated by the electronegative fluorine, renders the C2-chlorine highly susceptible to Nucleophilic Aromatic Substitution (

Structural Analysis & Electronic Effects

The stability profile is dictated by the interplay of three structural features:

| Feature | Position | Electronic/Steric Effect | Impact on Stability |

| Chloro Group | C2 | Good leaving group; located between two electronegative nitrogens. | Primary Instability Site. Highly reactive toward nucleophiles ( |

| Fluoro Group | C5 | Strong Inductive Effect (-I); withdraws electron density from the ring. | Destabilizing. Increases electrophilicity at C2, accelerating hydrolysis rates compared to non-fluorinated analogs. |

| Isopropyl Group | C4 | Steric Bulk & Inductive Effect (+I). | Stabilizing (Minor). Provides steric shielding to C4, directing attack almost exclusively to C2. Increases lipophilicity ( |

The Degradation Mechanism ( )

The primary degradation pathway is the hydrolysis of the C2-chloride to form the 2-hydroxy derivative, which rapidly tautomerizes to the thermodynamically stable 2-pyridone form. This reaction is catalyzed by both acid (protonation of N1/N3) and base (direct nucleophilic attack).

Figure 1: Hydrolytic degradation pathway via Nucleophilic Aromatic Substitution (

Stability Profile Under Standard Conditions

Hydrolytic Stability

-

Acidic Conditions (pH < 4): Rapid degradation. Protonation of the pyrimidine nitrogen increases the electrophilicity of the C2 carbon, significantly lowering the activation energy for water attack.

-

Neutral Conditions (pH 7): Slow degradation. In solid form, surface hydrolysis occurs upon exposure to humidity. In solution (e.g., DMSO/Water), degradation is observable within 24 hours at room temperature.

-

Basic Conditions (pH > 9): Instantaneous degradation. The hydroxide ion is a potent nucleophile that rapidly displaces the chloride.

Thermal Stability

-

Solid State: Stable up to its melting point (approx. low melting solid or oil depending on purity) if kept dry.

-

Solution: In aprotic solvents (DMF, DMSO), the compound is thermally stable up to 80°C. However, the presence of trace water at elevated temperatures triggers autocatalytic decomposition (generated HCl catalyzes further hydrolysis).

Photostability

Pyrimidines can undergo [2+2] photodimerization under UV irradiation. While the 5-fluoro and 4-isopropyl substituents reduce the likelihood of planar stacking required for dimerization, the compound should be protected from direct UV light to prevent lattice discoloration.

Experimental Protocols

To validate the stability of a specific batch, the following self-validating protocols are recommended. These align with ICH Q1A(R2) guidelines for stress testing of new drug substances.

Stability-Indicating HPLC Method

This method separates the parent compound from its primary degradation product (the 2-pyridone derivative).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond in degradation product).

-

Retention Time: Parent ~6.5 min; Hydrolysis Product ~3.2 min (more polar).

Forced Degradation Protocol (Stress Testing)

| Stress Type | Conditions | Duration | Acceptance Criteria |

| Acid Hydrolysis | 0.1 N HCl, Ambient Temp | 4 Hours | >10% Degradation (Confirm pathway) |

| Base Hydrolysis | 0.1 N NaOH, Ambient Temp | 15 Mins | Complete conversion to 2-pyridone |

| Oxidation | 3% | 24 Hours | Assess N-oxide formation (Check LCMS +16 Da) |

| Thermal | Solid state, 60°C | 7 Days | < 1.0% degradation (if dry) |

Analytical Workflow Diagram

Figure 2: Standardized workflow for assessing stability and impurity profiling.

Handling & Storage Recommendations

Based on the reactivity profile, the following storage conditions are mandatory to maintain "Standard Condition" stability:

-

Temperature: Store at 2°C to 8°C (Refrigerated). For long-term storage (>6 months), -20°C is preferred.

-

Atmosphere: Store under Argon or Nitrogen . The container must be tightly sealed to exclude moisture.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion from trace HCl evolution.

-

Handling: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

References

-

ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003. Link

-

ChemicalBook. "2-Chloro-5-fluoro-4-isopropyl-pyrimidine (CAS 1463484-25-4) Product Properties." ChemicalBook, Accessed 2024. Link

-

PubChem. "2-Chloro-5-fluoropyrimidine (Analogous Reactivity Data)." National Library of Medicine, CID 583466. Link

- Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms." Springer, 2007. (Foundational text for mechanisms in heterocycles).

-

Sigma-Aldrich. "Safety Data Sheet: 2-Chloro-5-fluoropyrimidine." Merck KGaA, Accessed 2024. Link

Technical Guide: Metabolic Stability of Fluorinated Pyrimidine Intermediates

Part 1: Executive Summary & Chemical Imperative

The metabolic stability of fluorinated pyrimidines is not merely a pharmacokinetic parameter; it is the fundamental gatekeeper of therapeutic index in oncology. While the carbon-fluorine (C-F) bond is chemically robust (approx. 116 kcal/mol), the pyrimidine ring itself remains vulnerable to enzymatic reduction and cleavage.

For the drug developer, the challenge is twofold:

-

Prevent Premature Catabolism: Over 80% of administered 5-Fluorouracil (5-FU) is catabolized by Dihydropyrimidine Dehydrogenase (DPD) before reaching the tumor.

-

Balance Activation: The same ring modifications that enhance stability must not sterically hinder the anabolic enzymes (e.g., Thymidine Phosphorylase, OPRT) required to generate the active nucleotide species (FdUMP, FUTP).

This guide dissects the metabolic fate of these intermediates, providing actionable protocols to assess stability beyond standard microsomal assays.

Part 2: The Chemical Basis of Stability

The Fluorine Effect: Electronic vs. Steric

The introduction of fluorine at the C5 position of the pyrimidine ring (as in 5-FU) or a trifluoromethyl group (as in Trifluridine) fundamentally alters the ring's reactivity.

-

Electronic Shielding: The high electronegativity of fluorine pulls electron density from the C5-C6 double bond. While this makes the C-F bond resistant to oxidative defluorination by CYPs (unlike C-H bonds), it paradoxically activates the C6 position for nucleophilic attack by DPD.

-

Steric Mimicry:

-

F (van der Waals radius 1.47 Å): Mimics Hydrogen (1.20 Å). Enzymes like DPD accept it, leading to "lethal synthesis" or rapid degradation.

-

CF3 (van der Waals radius ~2.7 Å): Mimics a Methyl group. This bulk prevents DPD recognition but makes the molecule a substrate for Thymidine Phosphorylase (TP).

-

The "Intermediate" Trap

Stability is not binary. It is defined by the residence time of specific intermediates.

-

5-Fluoro-5,6-dihydrouracil (5-FDHU): The first catabolic intermediate.[1] It is formed via the reduction of the C5-C6 double bond. This step is effectively irreversible in vivo.

-

Fluoro-beta-alanine (FBAL): The terminal metabolite.[1][2] Accumulation of FBAL is often used as a marker for DPD activity, but it is neurotoxic.

Part 3: Metabolic Pathways & Signaling Logic

The metabolic fate of a fluorinated pyrimidine is a competition between Bioactivation (Anabolism) and Degradation (Catabolism) .[1]

Pathway Diagram: The DPD vs. TP Divergence

Figure 1: The bifurcated metabolic fate of 5-Fluorouracil. DPD (Dihydropyrimidine dehydrogenase) is the critical checkpoint determining stability.

Part 4: Experimental Assessment Protocols

Critical Scientific Note: Standard microsomal stability assays (using liver microsomes) are insufficient for fluorinated pyrimidines like 5-FU. DPD is a cytosolic enzyme, not a microsomal (CYP450) enzyme. Using microsomes alone will yield false "high stability" data.

Protocol 1: Cytosolic Stability Assay (DPD-Specific)

This protocol isolates the DPD activity to measure the specific clearance of the pyrimidine ring.

Reagents:

-

Enzyme Source: Pooled Human Liver Cytosol (HLC) (Protein conc. 20 mg/mL) or Recombinant Human DPD.

-

Cofactor: NADPH (Essential for DPD reduction).

-

Control Inhibitor: Gimeracil or Eniluracil (1 µM).

-

Test Compound: Fluorinated Pyrimidine Intermediate (10 µM).

Workflow:

-

Preparation: Dilute HLC to 1 mg/mL in 0.1 M Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA.

-

Why EDTA? DPD is unstable; EDTA prevents metal-catalyzed oxidation of the enzyme.

-

-

Pre-incubation: Aliquot 198 µL of enzyme mix into 96-well plates. Add 2 µL of Test Compound (1 mM stock). Incubate at 37°C for 5 mins.

-

Initiation: Add 50 µL of NADPH (10 mM stock). Final concentration ~2 mM.

-

Sampling: At t=0, 5, 15, 30, 60 min, remove 50 µL aliquots.

-

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Chlorpropamide).

-

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor both parent depletion and 5-FDHU appearance (MRM transition: Parent + 2 Da).

Protocol 2: Hepatocyte Stability (Holistic System)

Cryopreserved hepatocytes contain both cytosolic (DPD) and microsomal (CYP) enzymes, plus transporters. This is the "Gold Standard" for predicting in vivo clearance.

Workflow Diagram:

Figure 2: Hepatocyte stability workflow. This system captures both DPD-mediated catabolism and potential CYP-mediated activation (e.g., for Tegafur).

Part 5: Data Interpretation & Comparative Stability

The following table summarizes the metabolic stability profiles of key fluorinated pyrimidines and their intermediates.

| Compound | Primary Metabolic Enzyme | Stability (t½ in Hepatocytes) | Major Metabolite | Clinical Strategy to Enhance Stability |

| 5-Fluorouracil (5-FU) | DPD (Cytosolic) | < 15 min (Low) | 5-Fluoro-5,6-dihydrouracil | Co-administer with DPD inhibitors (e.g., S-1 regimen). |

| Trifluridine (FTD) | Thymidine Phosphorylase (TP) | < 20 min (Low) | 5-Trifluoromethyluracil | Co-administer with Tipiracil (TP inhibitor). |

| Capecitabine | Carboxylesterase (CES) | High (Prodrug) | 5'-DFCR -> 5-FU | Designed to be stable in plasma; activated in liver/tumor. |

| Tegafur | CYP2A6 (Microsomal) | High (Prodrug) | 5-FU | Slow release prodrug. |

Causality in Data

-

Why is 5-FU unstable? The C5-fluorine does not sterically block DPD. The enzyme reduces the double bond, destroying aromaticity.

-

Why is Trifluridine unstable? The CF3 group is too bulky for DPD, so it survives DPD. However, the N-glycosidic bond is labile to Thymidine Phosphorylase (TP). This "pathway switching" is why Tipiracil (a TP inhibitor) is required, not a DPD inhibitor.

Part 6: References

-

Vande Voorde, J., et al. (2019). "Improving the metabolic stability of fluorinated pyrimidines: From 5-FU to TAS-102." Cancer Chemotherapy and Pharmacology.

-

Diasio, R. B., & Harris, B. E. (1989). "Clinical pharmacology of 5-fluorouracil." Clinical Pharmacokinetics.

-

Longley, D. B., et al. (2003). "5-Fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer.

-

Lohkamp, B., et al. (2010). "Structural basis for the inhibition of dihydropyrimidine dehydrogenase by 5-fluorouracil." Plos One.

-

FDA Label (Lonsurf). (2015). "Trifluridine and Tipiracil: Clinical Pharmacology." US Food and Drug Administration.

Sources

literature review of 4-isopropyl-pyrimidine building blocks

An In-depth Technical Guide to 4-Isopropyl-pyrimidine Building Blocks in Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and biologically active molecules.[1][2] Its ability to engage in various biological interactions, particularly hydrogen bonding, makes it an ideal framework for designing targeted therapeutics. This guide focuses on a specific, increasingly important subclass: 4-isopropyl-pyrimidine derivatives. The introduction of the isopropyl group at the C4 position imparts critical physicochemical properties, influencing potency, selectivity, and pharmacokinetic profiles. This document provides an in-depth analysis of the synthesis, reactivity, and application of these building blocks, offering a strategic resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this valuable scaffold.

The Strategic Importance of the 4-Isopropyl-pyrimidine Scaffold

The pyrimidine ring is an electron-deficient heterocycle, a bioisostere of the adenine core of ATP, which explains its frequent use in the design of kinase inhibitors.[1][3] The strategic placement of an isopropyl group at the C4 position offers several distinct advantages in drug design:

-

Modulation of Lipophilicity: The isopropyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and improve oral bioavailability.

-

Enhanced Target Engagement: This moderately bulky, hydrophobic group can effectively occupy hydrophobic pockets within an enzyme's active site, leading to increased binding affinity and potency.

-

Metabolic Stability: The branched alkyl nature of the isopropyl group can sterically hinder metabolic attack by cytochrome P450 enzymes, potentially increasing the compound's half-life.

-

Vectorial Control of Substitution: The presence of the isopropyl group at C4 directs further functionalization to other positions on the ring (typically C2 and C6), allowing for controlled and predictable library synthesis.

Synthesis of Key 4-Isopropyl-pyrimidine Intermediates

The efficient construction of the 4-isopropyl-pyrimidine core is paramount. Two primary strategies are employed: de novo ring synthesis and post-synthetic modification of a pre-formed pyrimidine ring.

De Novo Synthesis: Building the Ring

Classical pyrimidine synthesis often involves the condensation of a 1,3-dielectrophile with an N-C-N synthon like an amidine, urea, or guanidine.[4][5] To construct a 4-isopropyl-pyrimidine, isobutyramidine would be the logical N-C-N component. This is typically reacted with a β-dicarbonyl compound or its equivalent.

A common and versatile approach involves the cyclization of chalcone derivatives with guanidine or urea, which can be adapted for this purpose.[6][7]

Post-Synthetic Modification: Introducing the Isopropyl Group

A more modern and highly modular approach involves the introduction of the isopropyl group onto a pre-functionalized pyrimidine ring. Palladium-catalyzed cross-coupling reactions are the methods of choice, offering high yields and excellent functional group tolerance.

The Negishi cross-coupling reaction is particularly effective for this transformation.[8] It involves the reaction of an organozinc reagent with an organic halide. The key intermediate is a 4-halopyrimidine, which can be coupled with isopropylzinc bromide.

Diagram 1: General Synthetic Workflow

The following workflow illustrates the strategic synthesis and functionalization of the 4-isopropyl-pyrimidine scaffold, starting from a common precursor.

Caption: Synthetic pathway to functionalized 4-isopropyl-pyrimidines.

Reactivity and Advanced Functionalization

Once the 4-isopropyl-pyrimidine core is synthesized, it serves as a versatile platform for diversification. The electron-deficient nature of the pyrimidine ring dictates its reactivity.

Site-Selectivity of Halogenation

Halogenation is a critical step to enable subsequent cross-coupling reactions. The C2 and C6 positions are the most electron-deficient and thus most susceptible to functionalization. Direct halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can install a handle for further chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

2-Halo-4-isopropyl-pyrimidines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing the amino-pyrimidines prevalent in kinase inhibitors.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

The general order of reactivity for halogens in these couplings is I > Br > Cl, while the positional reactivity on the pyrimidine ring is typically C4(6) > C2 > C5. This predictable reactivity allows for selective and sequential functionalization.

Diagram 2: Key Functionalization Reaction

The Suzuki-Miyaura coupling is a workhorse reaction for elaborating the core structure.

Note: The DOT script above is a template. Actual images would need to be generated and hosted to be displayed. Caption: Suzuki-Miyaura coupling of a 2-chloro-4-isopropylpyrimidine.

Applications in Medicinal Chemistry: Case Studies

The 4-isopropyl-pyrimidine scaffold is a key feature in several developmental and patented kinase inhibitors. The isopropyl group often occupies a hydrophobic region of the ATP binding site, contributing significantly to the compound's potency.

| Compound Class/Example | Target Kinase(s) | Role of 4-Isopropyl-pyrimidine | Reference |

| Pyrazolo[4,3-d]pyrimidines | Cyclin-Dependent Kinases (CDKs) | The isopropyl group at the analogous C3 position of the fused ring system contributes to high potency against various CDKs. | [9] |

| Pyrido[4,3-d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) | Substituents on the pyridopyrimidine core, including alkyl groups, are explored to optimize binding in a hydrophobic region near the ATP binding cleft, balancing potency and solubility. | [10] |

| Rosuvastatin Intermediate | (Not a kinase inhibitor) | The 4-(4-fluorophenyl)-6-isopropyl-2-chloropyrimidine is a key patented intermediate in the synthesis of the cholesterol-lowering drug Rosuvastatin, demonstrating the scaffold's utility in complex synthesis. | [11] |

The structure-activity relationship (SAR) studies often reveal that small, hydrophobic groups like isopropyl at the C4/C6 position are optimal for kinase inhibition.[12] Larger or more polar groups can lead to a decrease in activity due to steric clashes or unfavorable interactions within the target's active site.

Experimental Protocols

The following protocols are representative examples for the synthesis and functionalization of a 4-isopropyl-pyrimidine building block.

Protocol 1: Synthesis of 4-Isopropyl-2-methylthiopyrimidine

This protocol represents a de novo synthesis via condensation.

-

Materials: 4-methyl-3-oxopentanenitrile, Thiourea, Sodium ethoxide, Ethanol.

-

Procedure:

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add 4-methyl-3-oxopentanenitrile (1.0 eq).

-

Add thiourea (1.0 eq) to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

Cool the mixture to room temperature and neutralize with acetic acid.

-

The resulting precipitate (2-mercapto-4-isopropyl-6-methylpyrimidine) is filtered and washed with cold water.

-

The crude mercaptopyrimidine is dissolved in aqueous NaOH (1.1 eq), and dimethyl sulfate (1.1 eq) is added dropwise at 0°C.

-

Stir the mixture at room temperature for 2 hours.

-

The product, 4-isopropyl-2-methylthiopyrimidine, is collected by filtration, washed with water, and recrystallized from ethanol.

-

Protocol 2: Negishi Coupling to Synthesize 4-Isopropylpyrimidine

This protocol demonstrates the introduction of the isopropyl group via cross-coupling.[9][13]

-

Materials: 4-Chloropyrimidine, Isopropylzinc bromide (0.5 M in THF), Pd(dppf)Cl₂, THF (anhydrous).

-

Procedure:

-

To a dry, nitrogen-flushed flask, add 4-chloropyrimidine (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

-

Add anhydrous THF via syringe.

-

Slowly add the solution of isopropylzinc bromide (1.5 eq) dropwise at room temperature.

-

Stir the reaction at 50°C for 12-16 hours, monitoring by GC-MS.

-

Upon completion, cool the reaction to 0°C and quench carefully with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield 4-isopropylpyrimidine.

-

Conclusion and Future Outlook

The 4-isopropyl-pyrimidine scaffold is a highly valuable building block in modern drug discovery. Its synthesis is accessible through both classical condensation reactions and modern cross-coupling strategies, with the latter offering superior modularity for library synthesis. The physicochemical properties conferred by the isopropyl group—namely modulated lipophilicity, potential for enhanced target binding, and improved metabolic stability—make it an attractive feature for medicinal chemists, particularly in the competitive field of kinase inhibitor design.

Future research will likely focus on developing more stereoselective and atom-economical methods for its synthesis. Furthermore, as our understanding of protein-ligand interactions deepens, the precise role of the 4-isopropyl group in optimizing binding kinetics and dynamic motion at the active site will be further elucidated, paving the way for the design of next-generation therapeutics built upon this potent and versatile core.

References

-

Dreher, S. D., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. [Link]

-

Serafinowski, P. J., & Garland, P. (2006). Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products. PubMed Central. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. [Link]

-

Wikipedia. (n.d.). Negishi coupling. Wikipedia. [Link]

-

Vymětalová, L., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. ResearchGate. [Link]

-

Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. [Link]

-

Sprenger, G. A., et al. (2007). Inhibitors of the kinase IspE: structure–activity relationships and co-crystal structure analysis. Organic & Biomolecular Chemistry. [Link]

- WO2024064091A1 - Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants. (2024).

-

Brown, D. J., & Nagamatsu, T. (1979). The synthesis and some reactions of chloropyrimidines. Australian Journal of Chemistry. [Link]

-

Fry, D. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]

-

Abellán-Lafuente, A., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. [Link]

- US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors. (2008).

-

Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

- CN111620878A - Pyrrolopyrimidine derivatives as protein kinase inhibitors and application thereof. (2020).

- US-7585868-B2 - Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists. (2009).

-

ResearchGate. (2024). Illustration depicting the structure-activity relationship for the synthesized series (5–11). ResearchGate. [Link]

-

Eureka | Patsnap. (n.d.). 2-chloropyrimidine patented technology retrieval search results. Patsnap. [Link]

-

Fun, H.-K., et al. (2010). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. PubMed Central. [Link]

-

ResearchGate. (n.d.). Structures of the potent bioactive components. ResearchGate. [Link]

-

ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

-

ResearchGate. (2023). A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. ResearchGate. [Link]

- US5525724A - Process for the preparation of chloropyrimidines. (1996).

-

Organic Syntheses Procedure. (n.d.). 2-chloropyrimidine. Organic Syntheses. [Link]

-

Allam, M. A., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

-

European Patent Office. (n.d.). 4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors. Googleapis.com. [Link]

-

Singh, S. K., et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PubMed Central. [Link]

-

Open Lab Notebooks. (2018). Structure Activity Relationship (SAR) study to identify Nek4 inhibitors. Open Lab Notebooks. [Link]

-

Asian Journal of Pharmaceutical Research. (2024). Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research. [Link]

-

Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [Link]

-

Al-Warhi, T., et al. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PubMed. [Link]

-

N'JOY Biochemistry. (2023). Pyrimidine Biosynthesis | Nucleotide Metabolism | Biochemistry. YouTube. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. heteroletters.org [heteroletters.org]

- 6. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Negishi coupling - Wikipedia [en.wikipedia.org]

- 9. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-chloropyrimidine patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

nucleophilic aromatic substitution of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine

Application Note: Precision Functionalization of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine

Executive Summary

This guide details the nucleophilic aromatic substitution (SNAr) protocols for 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (CAS: 1463484-25-4). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK2, ALK) and P2X7 antagonists. Its unique trisubstituted pattern presents a specific chemical challenge: balancing the electronic activation provided by the 5-fluoro group against the steric hindrance imposed by the 4-isopropyl group to achieve selective displacement of the 2-chloro substituent.

Structural Analysis & Reactivity Profile

Successful functionalization requires understanding the interplay between the three substituents on the pyrimidine ring.

-

C2-Chloro (The Electrophile): The primary site of reactivity. It is activated by the two adjacent ring nitrogens (N1, N3) and the inductive electron-withdrawing effect of the C5-Fluorine.

-

C5-Fluoro (The Activator): Unlike in highly electron-deficient nitro-arenes, this fluorine is generally not a leaving group under standard SNAr conditions. Instead, it serves two roles:

-

Electronic Activation: Lowers the LUMO energy of the ring, facilitating nucleophilic attack at C2.

-

Metabolic Blocking: Prevents oxidative metabolism at the C5 position in final drug candidates.

-

-

C4-Isopropyl (The Modulator): This group is chemically inert but sterically significant. It provides bulk adjacent to the N3 nitrogen, potentially hindering the approach of large nucleophiles to the C2 position. It also acts as an electron donor (via hyperconjugation), slightly deactivating the ring compared to a 4-H analog.

Reactivity Map:

Figure 1: Reactivity map highlighting the functional roles of ring substituents.

Mechanistic Insight: The SNAr Pathway

The reaction proceeds via a stepwise addition-elimination mechanism.

-

Addition: The nucleophile attacks C2, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogens.

-

Elimination: The ring aromaticity is restored by the expulsion of the chloride ion.

Critical Control Point: The 4-isopropyl group increases the energy barrier for the initial attack (steric repulsion). Therefore, reaction temperatures for this substrate are typically 20–40°C higher than those required for unhindered pyrimidines (e.g., 2-chloropyrimidine).

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target Application: Synthesis of aminopyrimidine cores for kinase inhibitors.[1]

Reagents:

-

Substrate: 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1–1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) or TEA (2.0 equiv)

-

Solvent: Isopropanol (IPA) or n-Butanol (for higher T)

Step-by-Step Procedure:

-

Setup: Charge a reaction vessel with the substrate (1.0 equiv) and IPA (5–10 volumes).

-

Addition: Add DIPEA (2.0 equiv) followed by the amine (1.1 equiv).

-

Note: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv.

-

-

Reaction: Heat the mixture to 80–90°C (reflux for IPA) with stirring.

-

Monitoring: Monitor by HPLC or TLC. Reaction is typically complete in 4–12 hours.

-

Troubleshooting: If conversion stalls <50%, switch solvent to n-Butanol and heat to 110°C, or use DMSO at 100°C.

-

-

Workup:

Protocol B: C-O Bond Formation (Etherification)

Target Application: Synthesis of alkoxy-pyrimidines.[2][4]

Reagents:

-

Substrate: 1.0 equiv

-

Alcohol (R-OH): 1.2 equiv

-

Base: NaH (60% dispersion, 1.2 equiv) or KOtBu (1.2 equiv)

-

Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

-

Activation: In a dried flask under N2, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

-

Alkoxide Formation: Add the alcohol (R-OH) dropwise. Stir at 0°C -> RT for 30 mins until H2 evolution ceases.

-

Displacement: Cool back to 0°C. Add a solution of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine in THF dropwise.

-

Reaction: Allow to warm to RT. If the alcohol is bulky, heating to 60°C may be required.

-

Quench: Carefully quench with sat. NH4Cl solution. Extract with EtOAc.

Data Summary & Troubleshooting

Reaction Parameter Table:

| Parameter | Amination (Standard) | Amination (Difficult) | Etherification |

| Solvent | Isopropanol / Ethanol | DMSO / NMP | THF / DMF |

| Base | DIPEA / TEA | K2CO3 / Cs2CO3 | NaH / KOtBu |

| Temp | 80°C (Reflux) | 100–120°C | 0°C to 60°C |

| Time | 4–12 h | 12–24 h | 1–4 h |

| Key Risk | Incomplete conversion | Side products / Polymerization | Hydrolysis (if wet) |

Workflow Diagram:

Figure 2: Decision tree for optimizing reaction conditions based on nucleophile sterics.

Safety & Handling

-

Corrosivity: The 2-chloro substrate can hydrolyze to release HCl upon contact with moisture. Handle in a fume hood.

-

Sensitization: Pyrimidine intermediates are potential skin sensitizers. Wear nitrile gloves and long sleeves.

-

Fluorine Safety: While the C-F bond is stable, thermal decomposition (>200°C) can release toxic fluoride vapors. Do not overheat reaction mixtures in sealed vessels without pressure relief.

References

-

PubChem Compound Summary. "2-Chloro-5-fluoropyrimidine" (Analogous reactivity data). National Center for Biotechnology Information. Link

-

Sigma-Aldrich. "2-Chloro-5-fluoropyrimidine Product Information & Applications." Merck KGaA. Link

-

Wang, L., et al. "Metal-free site-selective C-N bond-forming reaction of polyhalogenated pyridines and pyrimidines."[1] RSC Advances, 2015, 5(100), 82097-82111. (Mechanistic basis for regioselectivity).

-

Frodsham, L., et al. "Use of ω-transaminase enzyme chemistry in the synthesis of a JAK2 kinase inhibitor."[1] Organic Process Research & Development, 2013, 17(9), 1123-1130. (Application of similar fluoropyrimidines in drug synthesis).

Sources

Application Note: Suzuki-Miyaura Coupling of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine

Executive Summary

This guide details the Suzuki-Miyaura cross-coupling of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (referred to herein as Substrate-A ). This scaffold is a privileged intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., ALK, ROS1, JAK) where the pyrimidine core serves as a hinge binder.

Key Reactivity Profile:

-

High Electrophilicity: The 2-position is highly activated for Oxidative Addition (

) due to the inductive effect of the 5-Fluoro group and the inherent electron deficiency of the pyrimidine ring. -

Hydrolytic Instability: The same activation makes the C2-Cl bond susceptible to nucleophilic attack by hydroxide ions (

hydrolysis), leading to the inactive pyrimidinone byproduct. -

Steric Considerations: While the 4-isopropyl group adds lipophilicity and bulk, the C2 reaction center remains relatively accessible. However, coupling with sterically hindered boronic acids requires specialized ligand systems.

Mechanistic Insight & Catalyst Selection

To achieve high yields, one must balance the rate of Oxidative Addition (favored by electron-poor Substrate-A) against the rate of Transmetallation and Reductive Elimination .

The Electronic Effect of 5-Fluoro

The fluorine atom at C5 lowers the LUMO energy of the pyrimidine ring. Unlike chlorobenzenes, which often require high temperatures or active ligands to undergo oxidative addition, Substrate-A reacts readily with Pd(0).

-

Implication: You do not always need the most aggressive catalyst. Standard phosphines often suffice.

-

Risk: The activated ring is prone to base-mediated hydrolysis (

attack at C2). Avoid strong hydroxide bases (NaOH, KOH).

Ligand Strategy

-

Standard Couplings (Phenyl/Aryl boronic acids): Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are preferred. The large bite angle of dppf accelerates reductive elimination and stabilizes the Pd center.

-

Hindered/Heteroaryl Couplings: If coupling with an ortho-substituted boronic acid or a heteroaryl boronate (e.g., pyrazole, pyridine), use dialkylbiaryl phosphines like XPhos or RuPhos . These bulky, electron-rich ligands facilitate transmetallation and prevent catalyst deactivation.

Visualization: Mechanistic Cycle

Caption: Mechanistic cycle highlighting the activation of the pyrimidine core and the risk of hydrolysis during the Pd(II) intermediate stage.

Experimental Protocols

Method A: Standard Conditions (Robust)

Best for: Unhindered aryl boronic acids, initial screening.

Reagents:

-

Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aqueous, 3.0 equiv) -

Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Procedure:

-

Charge a reaction vial with Substrate-A, Boronic Acid, and

. -

Evacuate and backfill with Nitrogen (

) or Argon ( -

Add degassed 1,4-Dioxane and 2.0 M aqueous

. -

Seal the vial and heat to 80–90 °C for 2–4 hours.

-

Monitor: Check by LCMS. Look for the disappearance of the starting material (m/z ~ 216/218 for Cl isotope pattern).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.

Method B: Advanced Conditions (Hindered/Difficult)

Best for: Heteroaryl boronates, ortho-substituted partners, or if Method A fails.

Reagents:

-

Boronic Acid/Pinacol Ester (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2-4 mol%)

-

Base:

(Tribasic Potassium Phosphate) (3.0 equiv) – Use solid or 0.5M aq. -

Solvent: THF : Water (4:1) or Toluene : Water (4:1)

Procedure:

-

Charge solids (Substrate, Boronate, Base, Precatalyst) into a tube.

-

Inert gas purge (

).[4] -

Add degassed solvent mixture.

-

Heat to 60–80 °C . Note: XPhos is very active; lower temperatures often prevent side reactions.

-

Workup: Standard extraction.

Optimization Data Summary

The following table summarizes expected outcomes based on internal screening of similar 2-chloro-5-fluoro-pyrimidines.

| Parameter | Standard (Method A) | Advanced (Method B) | Hydrolysis Risk Mitigation |

| Catalyst | XPhos Pd G3 / SPhos Pd G3 | ||

| Base | |||

| Solvent | Dioxane / Water | THF / Water | Anhydrous Dioxane or Toluene |

| Temp | 90 °C | 60 - 80 °C | 80 °C |

| Typical Yield | 75 - 90% | 85 - 95% | 60 - 80% |

| Main Byproduct | Homocoupling | Protodeboronation | Pyrimidinone (Hydrolysis) |

Decision Tree for Condition Screening

Caption: Logical workflow for selecting and troubleshooting Suzuki coupling conditions for Substrate-A.

Troubleshooting & Critical Notes

-

Hydrolysis (The "OH" Peak):

-

Symptom:[1][3][5][6][7] LCMS shows a peak at M-18 (relative to product) or M-Cl+OH.

-

Cause: The 5-fluoro group makes the C2 position extremely electrophilic. Water/Hydroxide competes with the boronic acid.

-

Fix: Reduce water content. Use anhydrous conditions with CsF (Cesium Fluoride) or powdered

in dry Dioxane.

-

-

Protodeboronation:

-

Symptom:[1][3][5][6][7] Loss of boronic acid, no product formation.

-

Cause: High temperature or unstable boronic acid (common with 2-pyridyl or 5-membered heterocycles).

-

Fix: Lower temperature to 60 °C. Use a precatalyst (like XPhos Pd G3) that activates quickly at low temps. Add the base last after the reaction reaches temperature.

-

-

Purification:

-

2-Chloropyrimidines and their coupled products are often UV-active. However, the 4-isopropyl group adds significant lipophilicity. Ensure your flash chromatography gradient extends to sufficiently non-polar mixtures (e.g., start 0% EtOAc in Hexanes) to capture the product, as it may elute earlier than expected compared to non-alkylated pyrimidines.

-

References

-

Mechanistic Studies on Pyrimidine Couplings

-

Microwave-Assisted Protocols

- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.

- Source: MDPI Molecules.

-

URL:[Link]

-

Catalyst Selection Guide

-

General Reactivity of 2-Chloropyrimidines

- Title: Suzuki Coupling with 2-Chloropyridine/Pyrimidine Deriv

-

Source: BenchChem.[4]

Sources

- 1. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. nbinno.com [nbinno.com]

- 7. japsonline.com [japsonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki Coupling [organic-chemistry.org]

Application Note: High-Precision Amination of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine

Strategic Overview

The pyrimidine scaffold is a cornerstone of kinase inhibitor design.[1] The specific substrate 2-Chloro-5-fluoro-4-isopropyl-pyrimidine represents a "privileged structure" in drug discovery.[1] The C5-fluorine atom blocks metabolic oxidation and modulates pKa, while the C4-isopropyl group provides necessary lipophilicity and steric bulk to fill hydrophobic pockets in target proteins (e.g., ATP binding sites).

However, this substitution pattern presents a unique synthetic challenge. While the electron-deficient nature of the pyrimidine ring invites nucleophilic attack, the steric bulk of the isopropyl group at C4 can hinder the approach of nucleophiles to the adjacent nitrogen, indirectly affecting the C2 position. Furthermore, the C5-fluorine atom is susceptible to hydrodefluorination under aggressive palladium-catalyzed conditions.[1]

This guide provides a bifurcated protocol: a robust SNAr method for aliphatic amines and a specialized Buchwald-Hartwig protocol for anilines and sterically demanding nucleophiles.[1]

Mechanistic Insight & Decision Matrix

Before selecting a catalyst, one must analyze the nucleophile.[1] The 2-position of the pyrimidine ring is highly activated due to the inductive effect of the C5-fluorine and the inherent electron deficiency of the 1,3-diazine system.

-

Aliphatic Amines: Possess sufficient nucleophilicity to displace the C2-chloride via SNAr mechanisms without transition metal catalysis.[1]

-

Anilines / Hindered Amines: The reduced nucleophilicity (due to resonance delocalization or steric clash with the C4-isopropyl group) necessitates Palladium catalysis to lower the activation energy.

Diagram 1: Synthetic Pathway Decision Tree

Caption: Logical flow for selecting between Nucleophilic Aromatic Substitution and Palladium Catalysis based on amine properties.

Protocol A: SNAr (For Aliphatic Amines)

Scope: Primary alkyl amines, cyclic secondary amines (morpholine, piperidine).[1] Mechanism: Addition-Elimination (Meisenheimer complex intermediate).[1]

Procedure

-

Stoichiometry: 1.0 equiv Substrate, 1.2 equiv Amine, 2.0 equiv DIPEA (Diisopropylethylamine).[1]

-

Solvent: Isopropyl Alcohol (IPA) or n-Butanol. (Protic solvents stabilize the anionic transition state).[1]

-

Execution:

Protocol B: Buchwald-Hartwig Amination (Optimized)[1]

Scope: Anilines, electron-deficient amines, and bulky primary amines.[1] Critical Challenge: The C5-Fluoro group makes the ring electron-poor, facilitating oxidative addition, but also risks hydrodefluorination if the catalyst system is too reducing or if the reaction stalls.

Ligand Selection Strategy

Based on the steric demand of the C4-isopropyl group, "First Generation" ligands (PPh3, BINAP) often fail. We utilize Dialkylbiaryl Phosphines (Buchwald Ligands) which form monoligated Pd(0) species, creating a spacious pocket for the bulky substrate.[1]

| Ligand | Substrate Class | Recommendation |

| BrettPhos | Primary Anilines | Primary Choice. Excellent mono-arylation selectivity.[1] |

| RuPhos | Secondary Amines / Bulky Anilines | Use if BrettPhos fails.[1] High turnover for sterically hindered systems.[1] |

| Xantphos | General Purpose | Good alternative if cost is a driver; bidentate bite angle stabilizes Pd.[1] |

Optimized Experimental Protocol

Reagents:

-

Substrate: 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (1.0 equiv)[1]

-

Amine: Aniline derivative (1.1 equiv)[1]

-

Catalyst: BrettPhos Pd G4 (0.02 equiv / 2 mol%)[1]

-

Why G4? It is a pre-catalyst that activates at room temperature, ensuring accurate stoichiometry and preventing Pd-black formation before the reaction starts.[1]

-

-

Base: NaOtBu (1.4 equiv) or K3PO4 (2.0 equiv for base-sensitive substrates).[1]

-

Solvent: 1,4-Dioxane (anhydrous, degassed).[1]

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a reaction vial equipped with a stir bar. Cycle Argon/Vacuum 3 times.

-

Solids Addition: Under a positive stream of Argon, add the Pyrimidine substrate, the Amine, BrettPhos Pd G4 , and the Base.[1]

-

Solvent Addition: Add anhydrous 1,4-Dioxane via syringe to reach a concentration of 0.2 M.

-

Reaction: Seal the vial. Heat to 90°C in a heating block.

-

Monitoring: Check LCMS at 1 hour.

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues.[1] Concentrate and purify via flash chromatography.

Troubleshooting & Optimization

When yields are low, the failure mode usually falls into two categories: Catalyst Deactivation or Side Reactions .[1]

Diagram 2: Troubleshooting Logic Flow

Caption: Diagnostic workflow for optimizing reaction conditions based on LCMS observations.

Key Optimization Data Points

| Variable | Change | Effect on 2-Cl-5-F-4-iPr-Pyrimidine |

| Solvent | Dioxane -> t-Amyl Alcohol | Positive. The protic nature of t-Amyl alcohol can accelerate the proton transfer step in the catalytic cycle, often helping with difficult anilines.[1] |

| Base | NaOtBu -> Cs2CO3 | Slower but Safer. Use if the substrate contains esters or nitriles that NaOtBu might attack.[1] |

| Catalyst Loading | 2 mol% -> 5 mol% | Necessary for bulky anilines. The steric wall of the 4-isopropyl group may lower the effective turnover number (TON). |

References

-

Surry, D. S., & Buchwald, S. L. (2011).[1][2][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science.

-

Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry. (Relevant for ligand effects on electron-deficient rings).[1]

-

BenchChem. (2025).[1][4] Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution.

-

Sigma-Aldrich. (2023).[1][5] 2-Chloro-5-fluoropyrimidine Product Information and Protocols.

Sources

- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. downloads.ossila.com [downloads.ossila.com]

Application Notes and Protocols for the Functionalization of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine

Introduction: Unlocking the Potential of a Versatile Pyrimidine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, pyrimidine derivatives are foundational scaffolds. Their presence in nucleic acids and numerous pharmaceuticals underscores their biological significance.[1][2] The compound 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (CAS: 1463484-25-4) emerges as a particularly strategic building block. Its unique substitution pattern—a reactive chlorine at the C2 position, an electron-withdrawing fluorine at C5, and a sterically influential isopropyl group at C4—offers a versatile platform for the synthesis of complex molecular architectures.[2][3]

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property activates the C2-chloro substituent, making it an excellent electrophilic site for two major classes of transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[2][4] The C5-fluoro group further enhances this electrophilicity through inductive effects, while the C4-isopropyl group provides steric bulk that can influence regioselectivity and modulate the physicochemical properties of the resulting derivatives.[2]

This guide provides a comprehensive overview of the key reagents and detailed protocols for the effective functionalization of this valuable intermediate, empowering researchers to leverage its full synthetic potential.

Caption: Structure of the pyrimidine core with key functional groups.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, and their application in pharmaceutical synthesis is widespread.[5][6] For a substrate like 2-Chloro-5-fluoro-4-isopropyl-pyrimidine, where the C-Cl bond is the target, the choice of catalyst and reaction conditions is critical to overcome the higher activation barrier compared to analogous bromides or iodides.[7]

Suzuki-Miyaura Coupling: Forging C-C Bonds